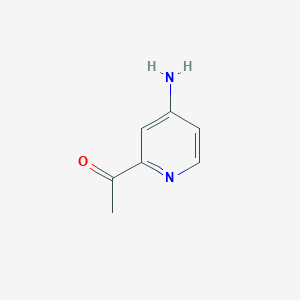

1-(4-Aminopyridin-2-yl)ethanone

Beschreibung

Context within Substituted Pyridine (B92270) Chemistry

Substituted pyridines are a class of organic compounds that are fundamental to the development of pharmaceuticals, agrochemicals, and functional materials. acs.orgwikipedia.org The pyridine ring, a heterocyclic structure related to benzene, is a common feature in many important compounds. wikipedia.org The synthesis of substituted pyridines has been a subject of extensive study for over a century, with various methods developed to construct these valuable molecular frameworks. acs.orgacs.org These methods often aim to create diverse substitution patterns on the pyridine ring to modulate the molecule's chemical and biological properties. acs.orgnih.gov

The development of modular and efficient syntheses for substituted pyridines is a continuous effort in organic chemistry. nih.gov Traditional methods often rely on condensation reactions, while newer approaches may involve metal-catalyzed cross-coupling reactions or cycloadditions to build the pyridine core with specific functional groups. nih.govorganic-chemistry.org

Overview of Structural Features and Functional Groups

The structure of 1-(4-Aminopyridin-2-yl)ethanone is characterized by a pyridine ring substituted with two key functional groups: an amino group (-NH2) at position 4 and an acetyl group (-C(O)CH3) at position 2.

| Property | Value |

| Molecular Formula | C7H8N2O |

| Molecular Weight | 136.15 g/mol |

| SMILES Code | CC(C1=NC=CC(N)=C1)=O |

| InChI Key | NRVJHSSTNWDSHT-UHFFFAOYSA-N |

| Data sourced from multiple chemical databases. ambeed.combldpharm.com |

Importance of the Aminopyridine Moiety in Organic Chemistry

The aminopyridine moiety is a significant structural motif in organic and medicinal chemistry. researchgate.netresearchgate.net Aminopyridines, as a class of compounds, are derivatives of pyridine and are known to interact with various enzymes and receptors, leading to a wide range of biological and pharmacological effects. rsc.org The amino group can act as a hydrogen bond donor and a nucleophile, while the pyridine nitrogen is a hydrogen bond acceptor and a basic center. semanticscholar.org

The reactivity of the aminopyridine core is versatile. The amino group can undergo reactions such as alkylation and acylation. semanticscholar.orgresearchgate.net The pyridine ring itself can participate in electrophilic substitution, although it is generally less reactive than benzene. wikipedia.org The nitrogen atom in the ring readily reacts with Lewis acids. wikipedia.org Furthermore, the interaction of 4-aminopyridine (B3432731) with halogens has been shown to result in the formation of charge-transfer complexes and ionic species, highlighting its versatile chemical behavior. jyu.fiacs.orgresearchgate.netacs.org

The inclusion of an aminopyridine unit into a molecule can confer valuable properties, making it a key component in the design of new compounds with specific functions. researchgate.net Research has demonstrated that this small moiety can provide medicinal advantages to a target molecule. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-aminopyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVJHSSTNWDSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1 4 Aminopyridin 2 Yl Ethanone

Reactions Involving the Amino Group (e.g., Condensation, Sulfonylation)

The primary amino group in 1-(4-Aminopyridin-2-yl)ethanone is a key site for nucleophilic reactions, including condensation, acylation, and sulfonylation.

Condensation Reactions: The amino group readily undergoes condensation with carbonyl compounds to form Schiff bases (imines). For instance, aminopyridines can be condensed with various ketones or aldehydes. ijsred.comrasayanjournal.co.incyberleninka.ru This reaction typically involves refluxing the reactants in a solvent like methanol (B129727) or ethanol. ijsred.com The resulting Schiff bases are versatile intermediates and can act as ligands for metal complexation. rasayanjournal.co.incyberleninka.ru

Amide Formation: The amino group can be acylated to form amides. A notable chemodivergent synthesis shows that reacting 2-aminopyridines with α-bromoketones can yield N-(pyridin-2-yl)amides. rsc.org This reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, proceeding through a C-C bond cleavage mechanism. rsc.org This highlights a sophisticated pathway to amide bond formation involving the amino group of the pyridine (B92270) ring. rsc.org

Sulfonylation: The reaction of the amino group with sulfonyl chlorides, such as tosyl chloride, yields sulfonamides. In a typical procedure, the aminopyridine is treated with tosyl chloride in an aqueous alkaline medium, like sodium trioxocarbonate (IV) solution, at room temperature. semanticscholar.org This monotosylation is an important transformation in pharmaceutical chemistry. semanticscholar.org The resulting sulfonamide, for example, 4-methyl-N-(pyridin-4-yl)benzenesulfonamide, can then serve as a ligand for metal complexation. semanticscholar.orgresearchgate.net

Table 1: Summary of Reactions at the Amino Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Condensation | Ketones/Aldehydes | Schiff Base (Imine) | ijsred.comrasayanjournal.co.incyberleninka.ru |

| Amidation | α-Bromoketones, I2, TBHP | N-(Pyridin-2-yl)amide | rsc.org |

| Sulfonylation | Tosyl Chloride, Na2CO3 | Sulfonamide | semanticscholar.orgresearchgate.net |

Reactions Involving the Carbonyl Group (e.g., Oxime Formation)

The acetyl group's carbonyl function is a primary site for nucleophilic addition reactions. A significant reaction at this site is the formation of oximes.

Oxime Formation: The carbonyl group of this compound can react with hydroxylamine (B1172632) or its salts (e.g., hydroxylamine hydrochloride) to produce the corresponding ketoxime. This reaction is analogous to the well-documented oximation of other aryl ketones, such as 1-(4-aminophenyl)ethanone. researchgate.net The reaction is typically carried out in a solvent like ethanol. researchgate.net Pyridine oximes are a versatile class of compounds used as building blocks in the synthesis of new heterocyclic systems and as ligands in coordination chemistry. researchgate.net

Table 2: Summary of Reactions at the Carbonyl Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Oxime Formation | Hydroxylamine Hydrochloride | Ketoxime | researchgate.netresearchgate.net |

Cyclization and Heterocyclic Ring Formation Reactions

The bifunctional nature of this compound, possessing both amino and acetyl groups, makes it a valuable precursor for the synthesis of fused heterocyclic ring systems.

Imidazo[1,2-a]pyridine (B132010) Synthesis: One of the most important cyclization reactions for aminopyridines is the formation of the imidazo[1,2-a]pyridine scaffold. Research has shown that reacting 2-aminopyridines with α-bromoketones can lead to a one-pot tandem cyclization/bromination to yield 3-bromoimidazo[1,2-a]pyridines. rsc.org This reaction proceeds efficiently in ethyl acetate (B1210297) with TBHP as the promoter, avoiding the need for a separate base. rsc.org The resulting brominated heterocycle is a versatile intermediate for further functionalization via cross-coupling reactions. rsc.org

Pyridopyrimidinone Synthesis: In reactions analogous to those of similar amino-keto compounds, this compound can undergo condensation and cyclization with β-ketoesters like ethyl acetoacetate. google.com This type of reaction, often facilitated by microwave irradiation, leads to the formation of fused pyridopyrimidinone ring systems. google.com

These cyclization strategies demonstrate the utility of this compound in building complex, polycyclic molecules of medicinal and material interest.

Table 3: Examples of Cyclization Reactions

| Reactant | Reagents | Product Type | Reference |

|---|---|---|---|

| α-Bromoketone | TBHP, Ethyl Acetate | 3-Bromoimidazo[1,2-a]pyridine | rsc.org |

| Ethyl Acetoacetate | Microwave Irradiation | Pyrido[2,3-d]pyrimidin-7(8H)-one | google.com |

Reactivity with Electrophiles (e.g., Halogens, Interhalogens)

The pyridine ring and its amino substituent can react with various electrophiles. Studies on the closely related 4-aminopyridine (B3432731) (4-AP) provide significant insight into this reactivity.

When 4-AP is treated with halogens or interhalogens in a solvent like dichloromethane (B109758) (CH2Cl2), it can form charge-transfer complexes or ionic species. researchgate.netacs.org

Reaction with Iodine (I2): The reaction with iodine can yield a 1:1 adduct. acs.org

Reaction with Iodine Monochloride (ICl): This reaction produces a mixture of a charge-transfer complex, [4-NH2-C5H4N-ICl], and an ionic species, [(4-NH2-C5H4N)2I]+[Cl]−. researchgate.netacs.org

Reaction with Bromine (Br2): The reaction with bromine in CH2Cl2 leads to the immediate protonation of the aminopyridine to form [4-NH2-C5H4N-H]+[Br]−. This is followed by a more complex bromination and dimerization process, yielding novel pyridyl-pyridinium cations. researchgate.netacs.org

These studies indicate that the reaction of this compound with electrophiles would likely involve the pyridine ring nitrogen as the initial site of interaction, potentially followed by substitution on the pyridine ring, influenced by the directing effects of the amino and acetyl groups.

Table 4: Reactivity of 4-Aminopyridine with Halogens

| Reagent | Molar Ratio (4-AP:Reagent) | Main Product(s) | Reference |

|---|---|---|---|

| ICl | 1:1 | Charge-transfer complex and Ionic species | researchgate.netacs.org |

| IBr | 1:1 | Ionic species [(4-NH2-C5H4N)2I]+[IBr2]− | researchgate.net |

| Br2 | 1:1 | Protonated 4-AP, followed by brominated dimers | researchgate.netacs.org |

Oxidation Reactions and Intermediate Detection

The oxidation of this compound can potentially target the methyl group of the acetyl function, the amino group, or the pyridine ring itself, depending on the oxidant and reaction conditions.

While specific oxidation studies on this compound are not extensively detailed, related reactions provide insights. For example, the oxidation of a sulfur atom in a 1-(4-amino-2-(methylthio)-5-pyrimidinyl)ethanone to a methylsulfinyl group was achieved using metachloroperbenzoic acid (mCPBA). google.com This suggests that the acetyl and amino groups can be stable to certain oxidizing agents. The oxidation of related heterocyclic systems indicates that the pyridine ring itself can be resistant to oxidation under specific conditions, allowing for functionalization of other parts of the molecule.

Coordination Chemistry and Metal Complexation with Transition Metals

Aminopyridine derivatives are excellent ligands in coordination chemistry, capable of binding to metal ions through the pyridine ring nitrogen and/or the exocyclic amino group. semanticscholar.orgresearchgate.net The presence of the acetyl group in this compound adds a third potential coordination site via the carbonyl oxygen.

Schiff bases derived from the condensation of aminopyridines with carbonyl compounds are particularly effective chelating agents for a variety of transition metals, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). rasayanjournal.co.incyberleninka.ru Coordination often results in complexes with defined geometries, such as octahedral or tetrahedral. rasayanjournal.co.inresearchgate.netekb.eg

Spectroscopic studies confirm the coordination. For instance, in metal complexes of tosylated 4-aminopyridine, a decrease in the frequency of the imine stretching band in the FTIR spectrum indicates electron transfer from the ligand to the d-orbitals of the metal. semanticscholar.org New bands appearing at lower frequencies (e.g., 480-491 cm⁻¹) are often attributed to the formation of metal-nitrogen (M-N) bonds. cyberleninka.ru Studies on various aminopyridine-derived ligands have shown complexation with Ni(II), Fe(II), Co(II), and Cu(II), forming stable structures. rasayanjournal.co.insemanticscholar.org

Table 5: Metal Complexation with Aminopyridine-Derived Ligands

| Metal Ion | Ligand Type | Resulting Geometry (if specified) | Reference |

|---|---|---|---|

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Schiff Base of 2,6-diaminopyridine | Not specified | cyberleninka.ru |

| Co(II), Ni(II), Cu(II) | Schiff Base of 2-aminopyridine (B139424) | Distorted Octahedral (for Co(II)) | rasayanjournal.co.in |

| Ni(II), Fe(II) | Tosylated 4-aminopyridine | Not specified | semanticscholar.org |

| Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Azo-dye of 2,6-diaminopyrimidine | Octahedral or Tetrahedral | ekb.eg |

| Co(II), Cu(II), Ni(II), Zn(II) | Schiff Base of 2-aminopyridine | Distorted Tetrahedral | researchgate.net |

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Heterocyclic Compound Synthesis

The presence of multiple reactive sites—the amino group, the acetyl group, and the pyridine (B92270) ring itself—renders 1-(4-Aminopyridin-2-yl)ethanone an important intermediate for the synthesis of a wide array of heterocyclic compounds. These heterocycles are core structures in many pharmaceutically active compounds and functional materials.

Pyrimidine (B1678525) Ring Systems: While direct synthesis of pyrimidines from this compound is not extensively documented in readily available literature, the general reactivity of related acetophenone (B1666503) derivatives suggests its potential in such transformations. For instance, the activation of acetophenone-formamide conjugates is a known method for producing 4-arylpyrimidines. organic-chemistry.org Furthermore, pyridopyrimidines can be synthesized through the condensation of 2-aminopyridines with appropriate reagents. researchgate.netmdpi.com These established synthetic routes indicate the feasibility of employing this compound in similar condensation reactions to yield novel pyrimidine derivatives.

Quinoline (B57606) Ring Systems: The synthesis of quinoline derivatives using this compound has been reported. A notable example involves the Pfitzinger condensation reaction, a classic method for quinoline synthesis. In a specific application, 1-(5-aminopyridin-2-yl)ethanone (B3142907) (a closely related isomer) was reacted with 7-chloroindoline-2,3-dione in the presence of aqueous potassium hydroxide (B78521) at elevated temperatures to construct a complex quinoline structure. This demonstrates the utility of aminopyridinylethanone scaffolds in accessing functionalized quinoline rings. nih.gov General methods for quinoline synthesis often utilize substituted acetophenones, further supporting the potential of this compound as a valuable precursor in this context. nih.govresearchgate.net

Triazole Ring Systems: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved from precursors containing an amino group. For example, methyl 4-aminopicolinate can be converted to a triazole thiol derivative through reaction with hydrazine (B178648) hydrate (B1144303) and carbon disulfide. ekb.eg Another common approach involves the reaction of 4-amino-4H-1,2,4-triazole with various ketones. researchgate.net Given the structure of this compound, it can be envisioned as a key starting material for the synthesis of pyridinyl-substituted triazoles through established cyclocondensation reactions. These reactions often involve the initial formation of a hydrazone from the ketone, followed by cyclization with a source of carbon and nitrogen.

Oxazole (B20620) Ring Systems: The synthesis of oxazole rings often involves the reaction of α-haloketones with amides or ureas (Hantzsch synthesis) or the cycloaddition of α-diazo oxime ethers with nitriles. mdpi.comacs.org While direct synthesis from this compound is not explicitly detailed, its acetyl group can be readily halogenated to form an α-haloketone. This intermediate could then undergo cyclization with a suitable amide or urea (B33335) to furnish a pyridinyl-substituted oxazole. The synthesis of related oxazolo[4,5-b]pyridine-2-thiol (B2489188) derivatives from 2-aminopyridin-3-ol highlights the utility of substituted pyridines in forming fused oxazole systems. asianpubs.org

Role in Ligand Design for Coordination Compounds

The nitrogen atoms within the pyridine ring and the amino group of this compound, along with the oxygen atom of the acetyl group, present multiple potential coordination sites for metal ions. This makes the compound and its derivatives attractive candidates for the design of novel ligands for coordination compounds.

Aminopyridine derivatives are well-known for their ability to form stable complexes with a variety of transition metals. researchgate.netsemanticscholar.org The coordination typically occurs through the pyridine ring nitrogen, and the amino group can also participate in binding, leading to the formation of chelate rings which enhance the stability of the complex. Studies on tosylated 4-aminopyridine (B3432731) have shown that it acts as a neutral ligand towards Ni(II) and Fe(II) ions, coordinating through the pyridine nitrogen. semanticscholar.org The presence of the acetyl group in this compound offers an additional coordination site, potentially allowing for the formation of bidentate or even tridentate ligands, depending on the conformational flexibility of the molecule. This can lead to the formation of coordination polymers or discrete metal complexes with interesting structural and electronic properties.

The ability of aminopyridines to form stable metal complexes is crucial for applications in catalysis, materials science, and bioinorganic chemistry. nih.govekb.eg The specific steric and electronic environment provided by the this compound scaffold can be fine-tuned through further chemical modification to create ligands with specific selectivities for certain metal ions or to impart desired catalytic or physical properties to the resulting coordination compounds.

Contributions to the Development of Novel Functional Organic Materials

While specific research detailing the use of this compound in the development of novel functional organic materials is not widely available, its derivatives, particularly the complex heterocyclic compounds synthesized from it, are classes of molecules known for their diverse material applications. For instance, pyridine-containing polymers and oligomers are investigated for their electronic and optical properties.

The structural rigidity and potential for intermolecular interactions, such as hydrogen bonding through the amino group and π-π stacking of the pyridine rings, make derivatives of this compound interesting candidates for self-assembling materials and liquid crystals. Furthermore, the incorporation of this building block into larger conjugated systems could lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient nature of the pyridine ring can be exploited to create materials with specific electron-transporting properties.

Potential in Luminescent Materials

Aminopyridine derivatives have shown significant promise as scaffolds for fluorescent and luminescent materials. nih.gov The fluorescence properties of these compounds are often linked to intramolecular charge transfer (ICT) processes, which can be modulated by the nature and position of substituents on the pyridine ring. beilstein-journals.org

Studies on various aminopyridine derivatives have demonstrated their potential as luminogens. For example, certain aminopyridines exhibit high quantum yields. nih.gov The synthesis of novel pyridine-based compounds has led to the discovery of materials with aggregation-induced emission enhancement (AIEE), a phenomenon where the material is non-emissive in solution but becomes highly luminescent in the aggregated state. beilstein-journals.org This property is highly desirable for applications in bio-imaging and sensing.

The combination of an electron-donating amino group and an electron-withdrawing acetyl group on the pyridine ring of this compound suggests the potential for interesting photophysical properties. The inherent donor-acceptor character of the molecule could lead to strong ICT and, consequently, luminescence. Further derivatization of the amino or acetyl group could be used to fine-tune the emission wavelength and quantum yield, paving the way for the development of new luminescent probes and materials. For example, imidazo[1,2-a]pyridine (B132010) derivatives, which can be synthesized from 2-aminopyridines, have shown intense luminescence in the purple and blue regions of the electromagnetic spectrum. researchgate.net

Below is a table summarizing the potential applications of this compound in the synthesis of various heterocyclic systems.

| Heterocyclic System | Synthetic Approach | Potential Application of Derivatives |

| Pyrimidine | Condensation with appropriate reagents. | Pharmaceuticals, Functional Materials |

| Quinoline | Pfitzinger condensation. | Pharmaceuticals, Dyes |

| Triazole | Cyclocondensation reactions. | Pharmaceuticals, Agrochemicals |

| Oxazole | Halogenation followed by cyclization. | Pharmaceuticals, Luminescent Materials |

Future Research Directions for 1 4 Aminopyridin 2 Yl Ethanone

The unique structural attributes of 1-(4-Aminopyridin-2-yl)ethanone, featuring a pyridine (B92270) ring with both an amino and an acetyl substituent, position it as a valuable scaffold for future scientific exploration. The interplay of the electron-donating amino group and the electron-withdrawing acetyl group creates a rich electronic landscape, opening avenues for diverse applications. The following sections outline promising future research directions for this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Aminopyridin-2-yl)ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound often involves Friedel-Crafts acylation or nucleophilic substitution on pyridine derivatives. For example, analogous compounds like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized via acetylation of aminophenol precursors under controlled acidic conditions . Key variables include solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature (room temperature vs. reflux), and catalyst choice (e.g., Lewis acids like AlCl₃). Purity optimization may require column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization.

Q. How can structural characterization of this compound be performed to resolve ambiguities in functional group assignment?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to map proton environments and carbon connectivity. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) with programs like SHELXL can resolve stereoelectronic effects, such as keto-enol tautomerism or hydrogen bonding . Mass spectrometry (HRMS-ESI) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.

Q. What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies using HPLC-UV (e.g., C18 column, λ = 254 nm) monitor degradation products under thermal (40–60°C) and humidity (75% RH) stress. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. For oxidative stability, combine LC-MS with radical initiators (e.g., AIBN) to identify reactive sites .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : The amino group at the 4-position of pyridine enhances electron density, facilitating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT, B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Experimental validation involves comparing coupling yields with/without electron-withdrawing substituents .

Q. What strategies mitigate batch-to-batch variability in the biological activity of this compound derivatives?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- DoE (Design of Experiments) : Vary reaction time, temperature, and stoichiometry to identify critical process parameters.

- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring.

- Bioassay standardization : Use a reference compound (e.g., kinase inhibitor controls) to normalize activity data across batches .

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

- Methodological Answer : Conduct meta-analysis with the following steps:

Assay validation : Compare IC₅₀ values across enzyme sources (e.g., recombinant vs. native proteins).

Buffer optimization : Test pH (6.5–8.0) and ionic strength effects on binding kinetics.

Molecular docking (AutoDock Vina) : Correlate in silico binding scores (ΔG) with experimental IC₅₀ to identify false positives/negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.